molecular formula C14H17NO2 B2546281 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile CAS No. 34975-22-9

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile

Cat. No.: B2546281
CAS No.: 34975-22-9
M. Wt: 231.295
InChI Key: UNNOXLSDQWRFPO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile, also known as 3,4-dimethoxy-1-cyclopentanecarbonitrile, is an organic compound with a cyclopentane ring and a carbonitrile group attached. It is a colorless liquid with a boiling point of 202°C and a melting point of -14°C. Due to its low boiling point and low melting point, it is widely used in organic synthesis and as a starting material for various compounds.

Scientific Research Applications

Fluorescence Characteristics and Excimer Formation

Research into the fluorescence spectra of various alkanes, including those with structural similarities to 1-(3,4-Dimethoxyphenyl)cyclopentane-1-carbonitrile, shows unique fluorescence characteristics. These characteristics include long-wavelength bands and a decrease in fluorescence yield, attributed to excimer formation - a transient dimer formed intramolecularly. This research contributes to understanding the molecular configuration and kinetics of such compounds (Hirayama, 1965).

Photoinduced Electron Transfer and Radical Cation Formation

Studies on cyclopentane-1,3-diyl radical cations, generated from similar compounds through photoinduced electron transfer, highlight their unique rearrangement and reactivity properties. These studies provide insights into the molecular behavior of such compounds under specific conditions, which can be crucial for advanced materials synthesis and understanding chemical reactivity (Adam et al., 1994).

Synthesis of Bioactive Compounds

Compounds structurally related to this compound have been synthesized and evaluated for their potential biological activities, such as leishmanicidal agents. This research points to the potential of similar compounds in the development of new therapeutic agents (Nisar et al., 2013).

Carbonic Anhydrase Inhibition

Derivatives of similar compounds have shown significant inhibitory potency against carbonic anhydrases, enzymes crucial in physiological processes like respiration and acid-base balance. This suggests potential applications in developing inhibitors for therapeutic or industrial purposes (Artunç et al., 2016).

Photocatalytic Applications

Research into photocatalytic reactions involving related compounds contributes to understanding the mechanisms and efficiency of such reactions, which can be applied in fields like renewable energy and environmental remediation (Schneider et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNOXLSDQWRFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34975-22-9
Record name 1-(3,4-dimethoxyphenyl)cyclopentane-1-carbonitrile
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